molecular formula C12H7ClF2O B6364026 2-Chloro-4-(3,4-difluorophenyl)phenol, 95% CAS No. 1226086-45-8

2-Chloro-4-(3,4-difluorophenyl)phenol, 95%

Cat. No. B6364026
CAS RN: 1226086-45-8
M. Wt: 240.63 g/mol
InChI Key: FDAJKMGUPYJFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3,4-difluorophenyl)phenol (95%) is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline solid which has a high boiling point and is soluble in water and ethanol. 2-Chloro-4-(3,4-difluorophenyl)phenol (95%) is a versatile compound with a wide range of applications, including the synthesis of pharmaceuticals, the production of polymers, and the study of biochemical and physiological effects.

Scientific Research Applications

2-Chloro-4-(3,4-difluorophenyl)phenol (95%) has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of pharmaceuticals, such as anticonvulsants, antihistamines, and antidepressants. It has also been used as a monomer for the production of polymers, such as polycarbonates and polyesters. In addition, 2-Chloro-4-(3,4-difluorophenyl)phenol (95%) has been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of gene expression.

Mechanism of Action

2-Chloro-4-(3,4-difluorophenyl)phenol (95%) acts by binding to proteins and enzymes, which can lead to inhibition or activation of the target proteins and enzymes. It has been shown to bind to the active site of enzymes, such as cytochrome P450 monooxygenases, and to modulate gene expression by binding to DNA.
Biochemical and Physiological Effects
2-Chloro-4-(3,4-difluorophenyl)phenol (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 monooxygenases, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to modulate gene expression, which can lead to changes in cellular processes, such as cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3,4-difluorophenyl)phenol (95%) has several advantages for lab experiments. It is a white crystalline solid with a high boiling point and is soluble in water and ethanol. This makes it easy to handle and store. In addition, it is a versatile compound with a wide range of applications in scientific research. However, there are some limitations to the use of 2-Chloro-4-(3,4-difluorophenyl)phenol (95%) in lab experiments. It is a highly reactive compound and can be toxic if not handled properly. In addition, it can react with other compounds and may interfere with the results of the experiment.

Future Directions

The use of 2-Chloro-4-(3,4-difluorophenyl)phenol (95%) has a wide range of potential applications. It could be used in the synthesis of new pharmaceuticals and polymers, as well as in the study of biochemical and physiological effects. In addition, it could be used in the development of new drugs and treatments for diseases. Finally, it could be used to study the effects of environmental contaminants and to develop new methods of environmental remediation.

Synthesis Methods

2-Chloro-4-(3,4-difluorophenyl)phenol (95%) can be synthesized by a two-step process. First, a reaction between 4-chlorophenol and 3,4-difluorobenzene is carried out in the presence of a base. The reaction yields 2-chloro-4-(3,4-difluorophenyl)phenol as a side product. The second step involves purification of the product by recrystallization. The compound can also be synthesized using a one-step reaction between 4-chlorophenol and 3,4-difluorobenzene in the presence of an acid catalyst. This method yields higher yields of 2-chloro-4-(3,4-difluorophenyl)phenol (95%) than the two-step method.

properties

IUPAC Name

2-chloro-4-(3,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-5-7(2-4-12(9)16)8-1-3-10(14)11(15)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAJKMGUPYJFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680805
Record name 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3,4-difluorophenyl)phenol

CAS RN

1226086-45-8
Record name 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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